Dimethyl 2,3-dichlorobut-2-enedioate
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Overview
Description
The compound with the molecular formula “Dimethyl 2,3-dichlorobut-2-enedioate” is known as 2,4-Dichlorophenoxyacetic acid. It is an organic compound that belongs to the class of chlorophenoxy acids. This compound is widely recognized for its use as a systemic herbicide, primarily targeting broadleaf weeds while leaving most grasses unaffected .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenoxyacetic acid is synthesized through the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid under alkaline conditions. The reaction typically involves the following steps:
Chlorination of Phenol: Phenol is chlorinated using chlorine gas in the presence of a catalyst to produce 2,4-dichlorophenol.
Reaction with Chloroacetic Acid: 2,4-dichlorophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2,4-Dichlorophenoxyacetic acid.
Industrial Production Methods: Industrial production of 2,4-Dichlorophenoxyacetic acid follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenoxyacetic acids.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of less chlorinated phenoxyacetic acids.
Substitution: Formation of halogen-substituted phenoxyacetic acids
Scientific Research Applications
2,4-Dichlorophenoxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of chlorinated aromatic acids.
Biology: Employed in plant physiology studies to understand the effects of synthetic auxins on plant growth and development.
Medicine: Investigated for its potential use in cancer research due to its ability to induce apoptosis in certain cancer cell lines.
Industry: Widely used as a herbicide in agriculture to control broadleaf weeds in crops such as cereals, pastures, and orchards
Mechanism of Action
2,4-Dichlorophenoxyacetic acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It disrupts the normal growth processes of plants by causing uncontrolled cell division and elongation, leading to the death of susceptible plants. The compound targets specific molecular pathways involved in cell growth and differentiation, ultimately resulting in the collapse of plant vascular tissues .
Comparison with Similar Compounds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another chlorophenoxy herbicide with similar properties but more toxic.
Mecoprop: A chlorophenoxy herbicide used for similar purposes but with a different substitution pattern on the aromatic ring.
Uniqueness: 2,4-Dichlorophenoxyacetic acid is unique due to its selective action on broadleaf weeds while being relatively safe for grasses. Its widespread use and effectiveness have made it one of the most popular herbicides globally .
Properties
Molecular Formula |
C6H6Cl2O4 |
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Molecular Weight |
213.01 g/mol |
IUPAC Name |
dimethyl 2,3-dichlorobut-2-enedioate |
InChI |
InChI=1S/C6H6Cl2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h1-2H3 |
InChI Key |
YGDFORZEKOJPAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C(C(=O)OC)Cl)Cl |
Origin of Product |
United States |
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